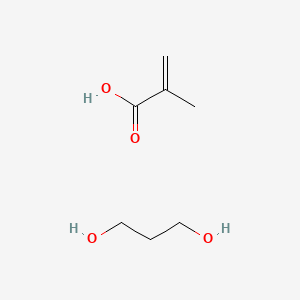

2-Methylprop-2-enoic acid;propane-1,3-diol

Description

2-Methylprop-2-enoic acid (common name: methacrylic acid) is an α,β-unsaturated carboxylic acid with the formula CH₂=C(CH₃)COOH. It is a precursor to methacrylate esters and polymers like polymethyl methacrylate (PMMA). Propane-1,3-diol (PDO) is a diol with hydroxyl groups at positions 1 and 3, structurally distinct from the more common propane-1,2-diol (propylene glycol). While 2-methylprop-2-enoic acid is primarily industrial, PDO and its derivatives are widely found in natural products and synthetic chemistry.

Properties

IUPAC Name |

2-methylprop-2-enoic acid;propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;4-2-1-3-5/h1H2,2H3,(H,5,6);4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGLYDLMNNWWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25852-49-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polypropylene glycol dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylprop-2-enoic acid can be synthesized through the oxidation of isobutene or by the hydrolysis of methyl methacrylate. Propane-1,3-diol is typically produced through the hydration of acetylene or by the hydrogenation of formaldehyde.

Industrial Production Methods

In industrial settings, 2-Methylprop-2-enoic acid is produced on a large scale through the catalytic oxidation of isobutene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. Propane-1,3-diol is produced through the Reppe process, which involves the reaction of acetylene with formaldehyde in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enoic acid;propane-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: : Oxidation of 2-Methylprop-2-enoic acid can lead to the formation of methacrylic acid derivatives.

Reduction: : Propane-1,3-diol can be reduced to produce other diols or alcohols.

Substitution: : Both components can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Reagents such as acyl chlorides, amines, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: : Methacrylic acid derivatives, such as methacrylates.

Reduction: : Other diols or alcohols, such as ethylene glycol.

Substitution: : Esters, amides, and other derivatives.

Scientific Research Applications

2-Methylprop-2-enoic acid;propane-1,3-diol is widely used in scientific research and various industries:

Chemistry: : Used as a monomer in the production of polymers and resins.

Biology: : Employed in the synthesis of biologically active molecules and drug delivery systems.

Medicine: : Utilized in the development of medical devices and coatings.

Industry: : Applied in the manufacturing of coatings, adhesives, and antifreeze solutions.

Mechanism of Action

The mechanism by which 2-Methylprop-2-enoic acid;propane-1,3-diol exerts its effects depends on its specific application. For example, in polymer production, it acts as a monomer that polymerizes to form poly(methacrylate) through free radical polymerization. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical Properties

| Compound | Boiling Point (°C) | Solubility (Water) | Key Reactivity |

|---|---|---|---|

| Propane-1,3-diol | 210–215 | Miscible | Nucleophilic substitution, oxidation |

| Propane-1,2-diol | 187 | Miscible | Esterification, dehydration |

| 2-Methylprop-2-enoic acid | 161 | Partially soluble | Polymerization, Michael addition |

Table 2: Natural Sources of Propane-1,3-Diol Derivatives

Research Findings and Challenges

- Stereochemical Complexity : PDO derivatives like erythro and threo isomers (e.g., ) exhibit distinct bioactivities, complicating synthesis and analysis.

- Industrial Limitations: 2-Methylprop-2-enoic acid’s volatility and corrosiveness require specialized handling, unlike PDO’s stability in aqueous formulations.

- Underexplored Natural Roles : While PDO derivatives are abundant in plants, their ecological functions (e.g., pest resistance) remain poorly studied [[]].

Biological Activity

2-Methylprop-2-enoic acid; propane-1,3-diol, also known as methacrylic acid ester, is a compound with significant biological activity and diverse applications in both industrial and medical fields. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H12O3

- CAS Number : 25852-49-7

Antimicrobial Properties

Research has indicated that 2-Methylprop-2-enoic acid; propane-1,3-diol exhibits antimicrobial activity. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Cytotoxic Effects

The cytotoxicity of 2-Methylprop-2-enoic acid; propane-1,3-diol has been evaluated using several cell lines. The compound exhibits dose-dependent effects on cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| A549 | 20 |

These findings suggest that while the compound has potential therapeutic applications, careful consideration is needed regarding its cytotoxic effects.

Interaction with Cellular Components

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. It is believed to disrupt membrane integrity by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis.

Enzyme Inhibition

Research indicates that 2-Methylprop-2-enoic acid; propane-1,3-diol may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical for energy production in cells.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth in vitro, supporting its potential use in food preservation and medical applications.

Cytotoxicity Assessment in Cancer Research

In a recent study published in Cancer Research, the cytotoxic effects of 2-Methylprop-2-enoic acid; propane-1,3-diol were investigated on various cancer cell lines. The results highlighted its potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells compared to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.